Home > Products > Building Blocks P8027 > 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine - 797807-54-6

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine

Catalog Number: EVT-440663
CAS Number: 797807-54-6
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine” is a chemical compound with the CAS Number: 797807-54-6 . It has a molecular weight of 176.26 and its IUPAC name is (1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8,12H2,1H3 . This code provides a specific description of the compound’s molecular structure. Unfortunately, a detailed structural analysis was not found in the search results.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.26 . It is stored at a temperature of -20°C . The compound is in liquid form . Unfortunately, other specific physical and chemical properties were not found in the search results.

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl} Benzonitrile (CTDB)

Compound Description: CTDB is a dye molecule containing a tetrahydroquinoline moiety. In a study investigating the adsorption of nitriles and cyanide ions at gold electrodes, CTDB's electrochemical behavior in an ionic liquid was investigated using Sum-/Difference Frequency Generation (SFG/DFG) spectroscopy []. Results showed that the adsorption of CTDB's nitrile group and its co-adsorption with cyanide ions, originating from either CTDB decomposition or gold cyanocomplexes, produced potential-dependent SFG bands. This adsorption behavior influenced the electrodeposition of gold, highlighting CTDB's leveling properties.

(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1, 5-benzodiazocine-2,4-dione (CGP 48506)

Compound Description: CGP 48506 is a novel calcium-sensitizing agent that exhibits positive inotropic effects without inhibiting phosphodiesterase (PDE) III []. This compound demonstrated a leftward shift of the calcium activation curve in skinned cardiac muscle fibers, indicating increased calcium sensitivity. Unlike some other calcium sensitizers, CGP 48506 did not affect the calcium transient amplitude in rat cardiomyocytes.

Compound Description: EMD 53998 is a known PDE III inhibitor with an inherent calcium-sensitizing activity attributed to its (+)-enantiomer, EMD 57033 []. In studies on cardiac muscle fibers, both EMD 53998 and EMD 57033 exhibited a leftward shift of the calcium activation curve, suggesting increased calcium sensitivity. Notably, unlike CGP 48506, EMD 53998 increased fiber force at both minimal and maximally activating calcium concentrations.

N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 47)

Compound Description: Compound 47 is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor []. It demonstrated efficacy in a rodent model of neuropathic pain and possessed a favorable safety profile. This compound showed improved oral bioavailability and no significant inhibition of the hERG channel, a key factor for cardiac safety.

Overview

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine is a chemical compound characterized by its unique bicyclic structure derived from tetrahydroquinoline. It has gained attention in medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders. The compound's molecular formula is C12H19N2, and it is classified under amines and tetrahydroquinoline derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine typically involves several key steps:

  1. Formation of the Tetrahydroquinoline Core: This step often employs the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
  2. N-Methylation: The tetrahydroquinoline product undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate to introduce the methyl group.
  3. Reductive Amination: The final step involves reductive amination of the N-methylated tetrahydroquinoline with formaldehyde and a reducing agent like sodium cyanoborohydride to form the methanamine group.

These methods highlight the compound's synthetic versatility and the importance of controlling reaction conditions for optimal yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine can be represented by its InChI (International Chemical Identifier) string:

InChI 1S C12H18N2 c1 13 9 10 5 6 12 11 8 10 4 3 7 14 12 2 h5 6 8 13H 3 4 7 9H2 1 2H3\text{InChI 1S C12H18N2 c1 13 9 10 5 6 12 11 8 10 4 3 7 14 12 2 h5 6 8 13H 3 4 7 9H2 1 2H3}

The InChI Key for this compound is OHBYUIJYWIIRTE-UHFFFAOYSA-N. This detailed structural information is essential for researchers in identifying and utilizing the compound in various applications.

Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield quinoline derivatives.
  2. Reduction: It can undergo reduction reactions with hydrogen gas in the presence of a palladium catalyst to convert the compound into fully saturated amines.
  3. Substitution: The compound can react with alkyl halides in the presence of a base such as sodium hydroxide to produce various substituted amines.

These reactions underscore the compound's reactivity and potential for further derivatization.

Mechanism of Action

Process and Data

The mechanism of action for N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine primarily relates to its interactions within biological systems. As a building block in medicinal chemistry, it may influence neurotransmitter pathways or receptor interactions due to its structural similarities with naturally occurring compounds. Research indicates that tetrahydroquinoline derivatives can modulate receptor activity and affect cellular signaling pathways relevant to neurological functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 191.29 g/mol
  • Melting Point: Not specifically documented but typically falls within a range characteristic of similar compounds.

The compound's solubility characteristics and stability under various conditions are crucial for its application in synthetic processes and biological studies .

Applications

Scientific Uses

N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine has several important applications:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing potential therapeutic agents aimed at treating neurological disorders.
  2. Organic Synthesis: The compound acts as an intermediate in creating complex organic molecules used in pharmaceuticals and natural products.
  3. Biological Studies: Researchers utilize this compound to investigate structure–activity relationships of tetrahydroquinoline derivatives and their biological effects.
  4. Industrial Applications: It is employed in producing specialty chemicals with specific properties required for various industrial applications .

These applications highlight the significance of N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine in advancing both scientific research and practical applications in chemistry and medicine.

Introduction to 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine in Medicinal Chemistry

Historical Context and Discovery of Tetrahydroquinoline Derivatives

The tetrahydroquinoline (THQ) scaffold emerged as a critical pharmacophore following the identification of structurally related endogenous alkaloids in mammalian brains. Initial research focused on 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methyl derivative (1MeTIQ), first isolated from rat brain tissue in 1986 [2]. These compounds demonstrated unexpected neuroprotective properties against parkinsonism-inducing toxins like MPTP and rotenone, shifting pharmacological interest toward synthetic THQ derivatives [2] [8]. The discovery of enzymatic biosynthesis pathways (e.g., 1MeTIQase in mitochondrial-synaptosomal brain fractions) revealed endogenous regulatory mechanisms, with declining 1MeTIQ levels observed in aged rats and Parkinson's patients [2]. Concurrently, synthetic chemistry advances enabled systematic structural diversification. The target compound—1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine—entered chemical databases (PubChem CID: 24208800) as a designed analog featuring an aminomethyl pharmacophore at the C6 position, strategically positioned to enhance blood-brain barrier penetration and receptor interactions [1] [3].

Table 1: Key Tetrahydroquinoline Derivatives in Neuroscience Research

Compound NameBiological SignificanceDiscovery Context
1MeTIQEndogenous neuroprotectantIsolated from rat brain (1986) [2]
1-(1-Methyl-THQ-6-yl)methanamineSynthetic analog with enhanced bioavailabilityDesigned for neurological targeting [3]
1,2,3,4-Tetrahydroisoquinoline (TIQ)Dopamine metabolism modulatorIdentified in human brain (1980s) [2]
1-Benzyl-TIQ (1BnTIQ)Parkinsonism-inducing agentNeurotoxic endogenous compound [2]

Structural Significance in Neurological and Oncological Therapeutics

The structural architecture of 1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine confers unique advantages for central nervous system (CNS) and oncology targeting:

Neurological Applications

  • Dopaminergic System Modulation: The THQ core mimics endogenous catecholamine structures, enabling interactions with dopaminergic receptors. Unlike neurotoxic TIQs (e.g., salsolinol), the 1-methyl and C6-aminomethyl substituents promote stabilization of dopamine metabolism. Mechanistic studies show reduced 3,4-dihydroxyphenylacetic acid formation and free radical scavenging, shifting catabolism toward COMT-dependent O-methylation [2] [8].
  • Multi-Target Neuroprotection: The compound’s ability to inhibit monoamine oxidase (MAO-A/B) while antagonizing NMDA glutamate receptors addresses excitotoxicity and oxidative stress—key pathways in neurodegeneration [2]. Molecular dynamics simulations suggest the aminomethyl group facilitates hydrogen bonding with MAO isoalloxazine rings, enhancing inhibition potency over unmethylated analogs [8].
  • Antidepressant Potential: Chronic administration elevates hippocampal norepinephrine and serotonin, correlating with reduced immobility in rodent forced swim tests—effects comparable to imipramine but with superior antioxidant activity [8].

Oncological Applications

  • Conformational Preorganization: 1D NMR studies of related THQ scaffolds reveal restricted rotation around the C6-C* bond, stabilizing extended conformations that optimize DNA minor groove binding . This preorganization mimics synthetic macrocycles like clinical candidate AZD5991 (Mcl-1 inhibitor), suggesting utility in protein-protein interaction disruption .
  • Targeted Delivery: Liquid-state physicochemical properties (logP ~2.1, calculated from PubChem data [1]) balance hydrophobicity for cell membrane penetration with sufficient hydrophilicity for systemic distribution. Molecular weight (176.26 g/mol [5]) falls within optimal CNS drug space.

Table 2: Structural Features and Biological Correlates

Structural ElementRole in Neurological TargetingRole in Oncological Targeting
Saturated 1,2,3,4-THQ ringReduces susceptibility to metabolic oxidationEnhances conformational flexibility for DNA adaptation
N1-Methyl groupBlocks neurotoxic metabolic pathways (cf. 1BnTIQ)Modulates electron density for π-stacking interactions
C6-Aminomethyl substituentEnables hydrogen bonding with MAO/D2 receptorsServes as attachment point for cytotoxic warheads
Stereochemical plasticity (chiral centers)Racemates show comparable neuroprotection [2]Enables enantioselective protein binding optimization

Role in Modern Drug Development Paradigms

This scaffold exemplifies strategic innovation across contemporary medicinal chemistry:

Advancing Neurotherapeutic Design

  • Endogenous Neuroprotectant Mimicry: Reproducing 1MeTIQ’s neuroprotective mechanisms—MAO inhibition (IC₅₀ ~10⁻⁷ M), radical scavenging (OH• inhibition >80% at 1mM), and glutamate antagonism—while overcoming pharmacokinetic limitations. The aminomethyl modification enhances blood-brain barrier transit vs. endogenous 1MeTIQ, addressing age-related declines in cerebral 1MeTIQ synthesis [2] [8].
  • Multi-Target Engagement: Deliberate polypharmacology counters complex CNS pathologies:
  • MAO-B inhibition elevates dopamine availability
  • NMDA receptor blockade prevents Ca²⁺-mediated excitotoxicity
  • D2 receptor partial agonism normalizes dopaminergic tone without inducing dyskinesias [8]

Enabling Oncology Lead Optimization

  • Macrocyclic Integration: Serves as conformational constraint in macrocyclic inhibitors (e.g., Mcl-1 inhibitors ). The protonatable amine anchors salt bridge formation with Asp/Glu residues, while the THQ ring provides rigid hydrophobic contact points.
  • Computationally Guided Design: Molecular descriptors inform rational derivatization:
  • Topological polar surface area (TPSA): 24Å (optimal for CNS penetration)
  • Rotatable bonds: 2 (enhances bioavailability)
  • Synthetic tractability: Amine group supports amide couplings, reductive aminations, and ureido formation [3] [5]

Synthetic Accessibility

Industrial suppliers (e.g., Sigma-Aldrich, ChemBridge) provide gram-scale quantities (purity ≥90%) via efficient routes like reductive amination of 1-methyl-6-formyl-THQ or Leuckart–Wallach reactions [3] [5]. Automated high-throughput chemistry enables rapid generation of C3/C4-aminomethyl regioisomers for activity mapping [4] [5].

Table 3: Drug Development Applications and Methodologies

Development ParadigmScaffold UtilityMethodological Advance
Neuroprotective multi-target agentsCombats dopamine depletion and excitotoxicityIn silico prediction of blood-brain barrier penetration
Anti-addiction therapeuticsAttenuates cocaine-induced dopamine surgesMicrodialysis-coupled behavioral models [2]
Targeted cancer therapeuticsMacrocycle component for protein disruptionNMR-guided conformational design
Catalytic antioxidant prodrugsScavenges ROS via iminium intermediatesElectrochemical activity profiling

Properties

CAS Number

797807-54-6

Product Name

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8,12H2,1H3

InChI Key

YWWOJPNCKNCDOR-UHFFFAOYSA-N

SMILES

CN1CCCC2=C1C=CC(=C2)CN

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.